2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
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Overview
Description
“2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is a chemical compound used in scientific research. It has a unique structure that allows for diverse applications, from drug discovery to material science. This compound is related to a series of phthalimide derivatives that have been synthesized and evaluated for their potential inhibitory activity towards acetylcholinesterase enzyme .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of phthalimide-based compounds were synthesized and their anti-acetylcholinesterase effect was assessed using Ellman’s test . The compound with a 4-Fluorophenyl moiety was the most potent derivative in this series .
Scientific Research Applications
Antimicrobial Properties
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione and related compounds have shown promise in antimicrobial studies. Ghabbour and Qabeel (2016) synthesized a similar compound and found it exhibited moderate antimicrobial activity, particularly against S. aureus and C. albicans (Ghabbour & Qabeel, 2016). Additionally, compounds with similar structures have been found to have antibacterial properties, as reported by Merugu, Ramesh, and Sreenivasulu (2010) (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity
Arylpiperazine derivatives, which include the chemical structure , have demonstrated antitumor activity. Zhou et al. (2017) synthesized and crystallized such compounds, observing their potential in this field (Zhou et al., 2017).
Anti-Inflammatory and Analgesic Effects
Some derivatives of isoindoline-1,3-dione have shown potential in anti-inflammatory and analgesic applications. Abu-Hashem and Gouda (2011) synthesized various derivatives and found several to exhibit higher activities than the reference drug in analgesic and anti-inflammatory evaluations (Abu-Hashem & Gouda, 2011).
Antihyperglycemic Evaluation
Isoindoline-1,3-dione nucleus derivatives have been evaluated for antihyperglycemic activity. Eissa (2013) synthesized new derivatives and identified some as active antihyperglycemic agents (Eissa, 2013).
Environmental Impact and Green Chemistry
In a step towards environmentally sustainable chemistry, Journal et al. (2019) described an efficient synthesis of isoindoline-1,3-dione derivatives using a greener catalytic system, highlighting the importance of reducing the use of harmful reagents (Journal et al., 2019).
Structural and Molecular Studies
Several studies have focused on the structural and molecular characteristics of these compounds. Duru et al. (2018) characterized the molecular structure of a related compound using X-ray diffraction, providing insights into its crystal structure (Duru et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
The compound this compound interacts with the dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
The compound this compound, as a ligand of the dopamine receptor D2, may affect the dopaminergic signaling pathway . This pathway plays a key role in the brain’s reward system and is implicated in several neurological and psychiatric disorders .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline derivatives tested in vivo in a parkinsonism mouse model was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in neurological disorders.
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to function as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
Given its potential as an acetylcholinesterase inhibitor , it could influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a potential acetylcholinesterase inhibitor , it may exert its effects at the molecular level by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter. This could lead to an increase in acetylcholine levels, which could influence various physiological processes.
Metabolic Pathways
Given its potential interaction with acetylcholinesterase , it may be involved in pathways related to neurotransmitter metabolism.
Properties
IUPAC Name |
2-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)20(25)23(19)14-15-28(26,27)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHHFOAZAWOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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